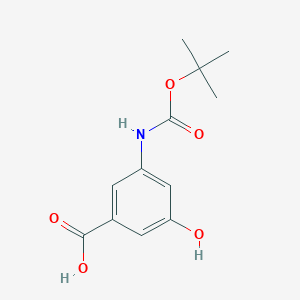

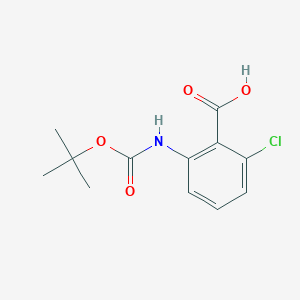

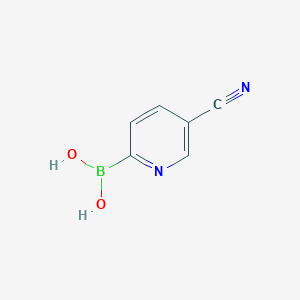

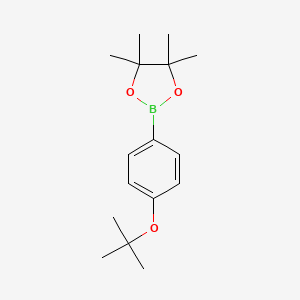

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid (also known as 3-((tert-Butoxycarbonyl)amino)benzoic acid or TBHB) is a synthetic organic compound used in the synthesis of a variety of compounds. TBHB is a versatile building block in organic synthesis and is used in a number of applications in the field of pharmaceuticals, biochemistry, and materials science. TBHB is a key intermediate in the synthesis of several important compounds, including pharmaceuticals, biochemicals, and materials.

Scientific Research Applications

Peptide Synthesis and Structure

An unnatural amino acid, structurally related to 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This compound, due to its unique hydrogen-bonding functionality, can be incorporated into peptides using standard synthesis techniques, showcasing its utility in peptide structure and function studies (Nowick et al., 2000).

Synthetic Methodology Improvement

The synthesis of derivatives of this compound, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, has been enhanced using milder and more selective conditions. This advancement in synthetic methodology underscores the compound's significance in producing high-selectivity compounds for various research applications (Badland et al., 2010).

Catalysis and Chemical Synthesis

The use of this compound related compounds in catalysis has been demonstrated. For instance, H3PW12O40 has been employed as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's versatility in chemical synthesis and modification processes (Heydari et al., 2007).

Antioxidant Activity

Derivatives of this compound have shown significant antioxidant properties. The esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with unsaturated fatty alcohols led to monomeric antioxidants that exhibit prolonged thermal stability and efficiency, emphasizing the compound's potential in developing new antioxidant materials (Manteghi et al., 2016).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.

Mode of Action

The compound is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . This suggests that the compound interacts with its targets through the formation of amide bonds, which are common in peptide and protein structures.

Biochemical Pathways

Given its role in dipeptide synthesis , it can be inferred that it may influence protein synthesis and related biochemical pathways.

Result of Action

Given its role in dipeptide synthesis , it can be inferred that it may influence the structure and function of peptides and proteins.

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Future Directions

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups from unwanted reactions, allowing for selective deprotection under specific conditions . This interaction is crucial for the synthesis of complex peptides and proteins, as it ensures the correct sequence and structure of the final product.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups allows for the precise control of peptide synthesis, which can impact cell function by modulating the availability of specific peptides and proteins . Additionally, the compound’s interactions with cellular enzymes can affect metabolic pathways and energy production, further influencing cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amino acids. The Boc group is added to amino acids under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid, which leads to the formation of the free amine. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its Boc group can be selectively removed under acidic conditions . Long-term studies have shown that the compound can maintain its protective function for extended periods, allowing for the synthesis of complex peptides and proteins without degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including acute toxicity and chronic effects . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid, which are involved in the addition and removal of the Boc group . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic activity and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective effects on amino groups . The compound’s distribution is influenced by its solubility and stability, which can affect its accumulation in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular enzymes and transporters. The compound is often localized to areas where peptide synthesis and modification occur, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its function as a protecting group, as it ensures the correct modification and synthesis of peptides and proteins.

Properties

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232595-59-4 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)